2-aminoquinolin-4-ol

Vue d'ensemble

Description

2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .

Mode of Action

They can also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .

Result of Action

It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .

Action Environment

It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .

Activité Biologique

2-Aminoquinolin-4-ol, a derivative of the quinoline family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimalarial, antifungal, and anticancer applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Structure and Properties

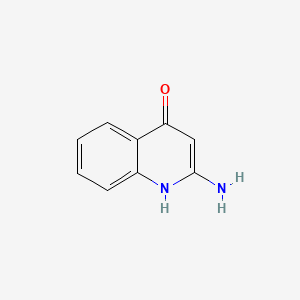

This compound features a quinoline backbone with an amino group at the 2-position and a hydroxyl group at the 4-position. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its solubility and potential for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. Notably, compounds based on this scaffold have shown significant anti-tumor activity through mechanisms involving telomere dysfunction. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Case Study: Telomere Dysfunction

A study demonstrated that derivatives of this compound promote telomere dysfunction, leading to long-term anti-tumor effects. The mechanism involves the inhibition of telomerase activity, which is critical for the proliferation of cancer cells. This finding suggests that this compound could be a valuable addition to cancer treatment regimens .

Antimalarial Activity

The antimalarial potential of this compound has also been investigated. Compounds derived from this structure have shown promising activity against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine. In vitro studies indicate that certain derivatives exhibit low IC50 values, suggesting high potency against malaria parasites .

Table: Antimalarial Activity of 2-Aminoquinolin Derivatives

| Compound | IC50 (nM) | Strain | Reference |

|---|---|---|---|

| Compound 1 | 5.6 | W2 (CQ-resistant) | |

| Compound 2 | 17.3 | W2 (CQ-resistant) | |

| Compound 3 | <10 | CQ-sensitive |

Antifungal Activity

In addition to its antimalarial properties, this compound exhibits antifungal activity. Recent evaluations have shown that specific derivatives possess moderate to excellent inhibitory effects against various fungi, including strains responsible for invasive infections. The most promising derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL .

The antifungal mechanism does not primarily involve disruption of fungal membranes, which is typical for many antifungal agents. Instead, it appears that these compounds may interfere with fungal metabolism or other cellular processes, reducing the likelihood of resistance development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at specific positions on the quinoline ring can significantly influence potency and selectivity against various pathogens. For example, substituents at the nitrogen position have been shown to affect both antimalarial and antifungal activities .

Propriétés

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?

A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []

Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?

A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []

Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?

A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.

Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?

A4: Studies have explored various nitration methods for this compound using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.